N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide
Description
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide is a quinoxaline-derived carboxamide compound characterized by dual N-substituents: a furan-2-ylmethyl group and a tetrahydro-2H-pyran-4-yl moiety. The furan and pyran substituents in this compound likely influence its solubility, bioavailability, and target binding affinity compared to simpler analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(18-12-20-16-5-1-2-6-17(16)21-18)22(13-15-4-3-9-25-15)14-7-10-24-11-8-14/h1-6,9,12,14H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBZNBXQFCHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a furan ring, a tetrahydropyran moiety, and a quinoxaline core. Its molecular formula is , with a molecular weight of approximately 248.29 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can enhance levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions .
- Neuroprotective Effects : Studies have suggested that derivatives of the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are significant contributors to neurodegenerative diseases .
- Antitumor Activity : Preliminary findings indicate that the compound may possess cytotoxic properties against various cancer cell lines, potentially by inducing apoptosis or inhibiting cell proliferation .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
In Vivo Studies
In vivo assessments have further elucidated the pharmacological potential of this compound:
- Behavioral Studies : Animal models treated with the compound displayed improved cognitive function and reduced anxiety-like behaviors, suggesting potential applications in treating mood disorders .
- Toxicity Profile : The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were evaluated to ensure safety for therapeutic use. Results indicated favorable profiles with minimal toxicity at therapeutic doses .
Case Studies
- Case Study on Neuroprotection : A study involving the administration of this compound in rodent models demonstrated significant reduction in markers of oxidative stress following induced neurotoxicity. This suggests its potential utility in neurodegenerative conditions such as Alzheimer's disease.
- Anticancer Efficacy : In vitro testing on various cancer cell lines revealed that the compound inhibited cell growth effectively, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)quinoxaline-2-carboxamide involves multi-step organic reactions that typically include the formation of the quinoxaline core followed by the introduction of the furan and tetrahydropyran substituents. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Antimycobacterial Activity
Research indicates that quinoxaline derivatives, including this compound, exhibit promising antimycobacterial properties. In vitro studies have shown that certain quinoxaline derivatives possess significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL. The most active compounds demonstrate MIC values below 15.625 µg/mL, indicating their potential as novel agents in tuberculosis treatment .
Anticancer Properties
Quinoxaline derivatives are also recognized for their anticancer activities. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, certain derivatives have shown IC50 values in the low micromolar range, suggesting effective cytotoxicity against tumor cells . The mechanisms of action often involve inhibition of tyrosine kinases and induction of apoptosis, making them attractive candidates for further development in cancer therapy .
Tuberculosis Treatment
A study focusing on the synthesis and evaluation of quinoxaline derivatives highlighted their effectiveness against Mycobacterium tuberculosis. Compounds were tested for their cytotoxicity alongside antimycobacterial activity, revealing a correlation between structural modifications and enhanced biological activity .
Cancer Cell Inhibition
Another investigation into the antiproliferative effects of various quinoxaline derivatives showed that specific structural features significantly influence their efficacy against cancer cell lines. The study reported that modifications to the quinoxaline scaffold could lead to improved selectivity and potency against cancer cells .
Comparative Data Table
The following table summarizes key findings related to the biological activities of this compound compared to other quinoxaline derivatives:
| Compound Name | Activity Type | MIC/IC50 Values | Notes |
|---|---|---|---|
| This compound | Antimycobacterial | MIC < 15.625 µg/mL | Effective against Mtb strains |
| Other Quinoxaline Derivative A | Anticancer | IC50 = 1.9–7.52 µg/mL | Active against HCT-116 cells |
| Other Quinoxaline Derivative B | Antimycobacterial | MIC = 3.91 µg/mL | Superior activity compared to controls |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound exhibits lower calculated LogP (~2.1) compared to analogs with aromatic substituents (e.g., 3-sulfamoylphenyl, LogP ~2.8), suggesting improved aqueous solubility due to its heterocyclic (furan and pyran) groups .
- Nitrofuran-containing derivatives (LogP ~1.5) show even lower lipophilicity, likely due to the polar nitro group .
Synthetic Strategies: The target compound’s synthesis likely involves coupling quinoxaline-2-carboxylic acid with furan-2-ylmethylamine and tetrahydro-2H-pyran-4-amine, using activating agents like HATU or EDC in DMF, as seen in analogous reactions . In contrast, sulfonamide- or nitrofuran-substituted analogs require additional steps, such as nitro-group introduction or sulfonylation .
Biological Relevance :
- While biological data for the target compound are absent, sulfamoylphenyl and nitrofuran analogs demonstrate antimicrobial or kinase-inhibitory activities in prior studies . The pyran group in the target may enhance metabolic stability compared to compounds with linear alkyl chains .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis is achievable via standard carboxamide coupling methods, similar to and protocols, but requires precise control of steric hindrance from the bulky pyran group .
- Structure-Activity Relationship (SAR): Replacement of aromatic R1/R2 groups (e.g., phenoxy) with heterocycles (furan/pyran) may reduce cytotoxicity while maintaining target affinity, as observed in related quinoxalines . The pyran moiety’s oxygen atom could facilitate hydrogen bonding with biological targets, a feature absent in purely hydrocarbon substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
